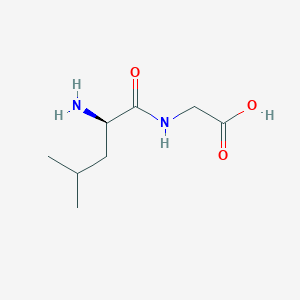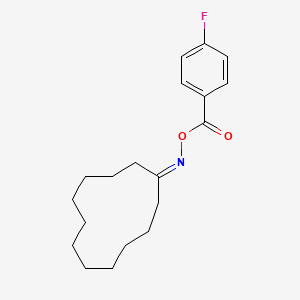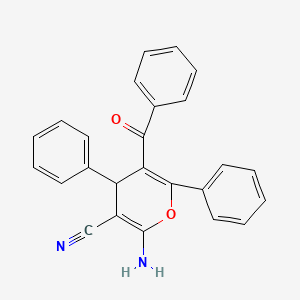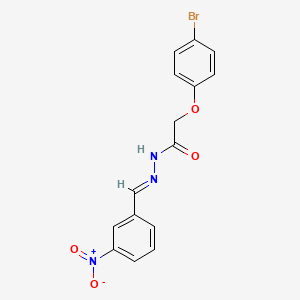![molecular formula C14H21NO4 B2371119 (2R)-2-(3-Bicyclo[4.1.0]hept-3-enyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 2344660-40-6](/img/structure/B2371119.png)
(2R)-2-(3-Bicyclo[4.1.0]hept-3-enyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its isomers and the functional groups present in the molecule.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the steps involved in the synthesis.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with various reagents and its behavior under different conditions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Polymerization and Material Synthesis
Catalyzed Polymerization : The compound's derivatives are involved in metal-catalyzed addition polymerization, particularly relevant for creating polymers with specific properties (Kang & Sen, 2004).
Synthesis of Alicyclic Esters : Alicyclic esters synthesized from similar compounds are used in perfumery, indicating potential applications in fragrance and flavor industries (Mamedov, Gadzhieva & Alimardanov, 2003).
Organic Synthesis and Medicinal Chemistry
Anticonvulsant and Anti-Inflammatory Properties : Derivatives of the compound have shown significant anticonvulsant and anti-inflammatory potential in preclinical studies (Aboul-Enein, El-Azzouny, Maklad, Sokeirik & Safwat, 2006).
Synthesis of Novel Molecules : The compound and its derivatives are used in the synthesis of various organic molecules, including novel carbasugar derivatives and carbocyclic nucleoside analogues, demonstrating its versatility in synthetic chemistry (Gümüş & Tanyeli, 2010); (Hřebabecký, Dračínský & Holý, 2008).
Chemical Reactions and Mechanisms
Chemical Rearrangements : The compound is involved in chemical rearrangements like the Rautenstrauch rearrangement, indicating its importance in studying reaction mechanisms (Chen, Day, Teo & Chan, 2016).
Ring Expansion Studies : It plays a role in unique ring expansion reactions, crucial for understanding and developing new synthetic pathways (Yasui, Ootsuki, Takayama & Nagumo, 2017).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing harm to humans and the environment, and the precautions that need to be taken when handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions, including possible applications of the compound, areas where further study is needed, and new synthesis methods that could be developed.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For a relatively unknown compound, much of this information may not be available. If you have access to a specific database or resource, you may be able to find more detailed information. I hope this general information is helpful!
Propiedades
IUPAC Name |
(2R)-2-(3-bicyclo[4.1.0]hept-3-enyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-5-4-8-6-10(8)7-9/h5,8,10-11H,4,6-7H2,1-3H3,(H,15,18)(H,16,17)/t8?,10?,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNJQBMCXNXBCC-BOBPJJCASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CCC2CC2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CCC2CC2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3-Bicyclo[4.1.0]hept-3-enyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2371039.png)


![2-(4-ethoxyphenyl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2371044.png)


![6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2371048.png)
![2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2371052.png)




![N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide](/img/structure/B2371057.png)